5,5-Dibromobarbituric acid

Description

The exact mass of the compound 5,5-Dibromobarbituric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6206. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,5-Dibromobarbituric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dibromobarbituric acid including the price, delivery time, and more detailed information at info@benchchem.com.

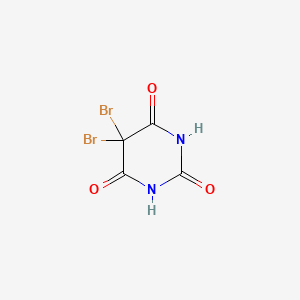

Structure

3D Structure

Properties

IUPAC Name |

5,5-dibromo-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMATXUCYHHHHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199107 | |

| Record name | 5,5-Dibromobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-67-1 | |

| Record name | 5,5-Dibromo-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dibromobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Dibromobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dibromobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dibromobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIBROMOBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U99FBF9695 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,5-Dibromobarbituric Acid from Barbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5,5-dibromobarbituric acid from barbituric acid. The document details the chemical principles, experimental protocols, and quantitative data associated with the bromination of the active methylene (B1212753) group at the C-5 position of the barbituric acid ring. This guide is intended to serve as a practical resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, where barbituric acid derivatives are of significant interest.

Introduction

Barbituric acid and its derivatives have long been a cornerstone in medicinal chemistry, primarily known for their depressant effects on the central nervous system. The reactivity of the methylene group at the 5-position of the barbituric acid scaffold allows for a wide range of chemical modifications, leading to a diverse library of pharmacologically active compounds. The introduction of halogen atoms, such as bromine, at this position can significantly alter the compound's chemical reactivity and biological activity, making 5,5-dibromobarbituric acid a valuable intermediate in the synthesis of novel therapeutic agents. This guide focuses on the direct bromination of barbituric acid to yield 5,5-dibromobarbituric acid, a key precursor for further derivatization.

Chemical Properties and Reaction Mechanism

The synthesis of 5,5-dibromobarbituric acid involves the electrophilic substitution of the two hydrogen atoms of the active methylene group at the C-5 position of barbituric acid with bromine.

Molecular Formula: C₄H₂Br₂N₂O₃[1]

Molecular Weight: 285.88 g/mol [1]

General Reaction Scheme:

Caption: General reaction for the synthesis of 5,5-Dibromobarbituric acid.

The acidic nature of the C-5 protons (pKa ≈ 4) facilitates the reaction, which typically proceeds under acidic or neutral conditions. The choice of solvent and brominating agent can influence the reaction rate and the formation of byproducts.

Experimental Protocols

Two primary methods for the synthesis of 5,5-dibromobarbituric acid are presented below: direct bromination with liquid bromine and a "greener" approach using an in-situ generated bromine source.

Method 1: Direct Bromination in Glacial Acetic Acid

This protocol is adapted from procedures for the monobromination of barbituric acid and is optimized for the synthesis of the dibromo derivative.[2]

Materials:

-

Barbituric Acid (C₄H₄N₂O₃)

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Ice

-

Distilled Water

Equipment:

-

Round-bottom flask with a dropping funnel and reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, prepare a suspension of barbituric acid (0.1 mol, 12.8 g) in an excess of glacial acetic acid.

-

With continuous stirring, add liquid bromine (0.2 mol, 10.2 mL, 31.96 g) dropwise to the suspension at room temperature. The addition should be slow to control the evolution of hydrogen bromide gas.

-

After the complete addition of bromine, continue to stir the reaction mixture at room temperature for an extended period (e.g., 12-24 hours) to ensure complete dibromination. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

Allow the mixture to stand, preferably overnight, to facilitate the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with cold distilled water to remove any residual acetic acid and hydrobromic acid.

-

Dry the purified 5,5-dibromobarbituric acid, for example, in a desiccator over a suitable drying agent.

Method 2: Greener Synthesis using Potassium Bromide and Hydrogen Peroxide

This method offers an environmentally more benign alternative by avoiding the use of liquid bromine and harsh organic solvents.[3]

Materials:

-

Barbituric Acid (C₄H₄N₂O₃)

-

Potassium Bromide (KBr)

-

30% Hydrogen Peroxide (H₂O₂)

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve barbituric acid (0.001 mol, 0.128 g) and potassium bromide (a molar excess, e.g., 0.005 mol, 0.595 g) in water.

-

To the stirred solution, add 30% hydrogen peroxide (a molar excess, e.g., 0.02 mol, 0.23 mL). The complete bromination of the active methylene group is reported to occur in the absence of aqueous HCl.[3]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, the product is expected to precipitate out of the aqueous solution.

-

Isolate the solid product by filtration.

-

Wash the product with cold water.

-

Dry the final product.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of 5,5-dibromobarbituric acid.

| Parameter | Method 1: Direct Bromination | Method 2: Greener Synthesis | Reference(s) |

| Reactants | Barbituric Acid, Bromine, Glacial Acetic Acid | Barbituric Acid, KBr, H₂O₂, Water | [2][3] |

| Molar Ratio (Barbituric Acid:Brominating Agent) | 1:2 (Barbituric Acid:Br₂) | 1:5:20 (Barbituric Acid:KBr:H₂O₂) (Example) | [2][3] |

| Solvent | Glacial Acetic Acid | Water | [2][3] |

| Reaction Temperature | Room Temperature | Room Temperature | [2][3] |

| Reaction Time | 12-24 hours (estimated for dibromination) | Not specified, monitor by TLC | [2] |

| Product Melting Point | 240-242 °C | 240-242 °C | [4] |

| Appearance | White to off-white solid | White to off-white solid | - |

| Purity (Typical) | >97% after recrystallization | Not specified | |

| Yield | Not explicitly reported for dibromination | Not specified | - |

Characterization

The synthesized 5,5-dibromobarbituric acid can be characterized using standard analytical techniques:

-

Melting Point: Determination of the melting point is a quick and easy method to assess the purity of the product. The reported melting point is in the range of 240-242 °C.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=O stretching vibrations of the barbiturate (B1230296) ring. The C-H stretching of the methylene group at C-5 should be absent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the absence of the C-5 methylene protons. The spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) should show signals corresponding to the N-H protons. ¹³C NMR will show the characteristic signal for the C-5 carbon atom bonded to two bromine atoms.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (285.88 g/mol ) and to analyze its fragmentation pattern.[1]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis and purification of 5,5-dibromobarbituric acid.

Caption: Experimental workflow for the synthesis of 5,5-dibromobarbituric acid.

Safety and Handling

-

Barbituric acid and its derivatives should be handled with care.

-

Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial acetic acid is corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.

-

Hydrogen peroxide (30%) is a strong oxidizing agent and can cause skin and eye irritation.

-

The reaction involving bromine will produce hydrogen bromide gas , which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of 5,5-dibromobarbituric acid from barbituric acid is a straightforward yet important transformation in medicinal chemistry. This guide has provided two detailed protocols, one using traditional bromination with liquid bromine and a greener alternative, to facilitate the preparation of this versatile intermediate. The provided quantitative data and characterization methods will aid researchers in successfully synthesizing and verifying the desired product. Proper safety precautions must be observed when handling the corrosive and toxic reagents involved in this synthesis.

References

An In-depth Technical Guide to 5,5-Dibromobarbituric Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dibromobarbituric acid, a halogenated derivative of barbituric acid, is a compound of significant interest due to its versatile chemical reactivity and potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities, particularly its potential as an anticancer agent. The information presented herein is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Core Properties of 5,5-Dibromobarbituric Acid

5,5-Dibromobarbituric acid is a crystalline solid with well-defined physical and chemical characteristics. These properties are crucial for its handling, storage, and application in various chemical reactions and biological assays.

Physical Properties

The key physical properties of 5,5-Dibromobarbituric acid are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂Br₂N₂O₃ | [1][2][3] |

| Molecular Weight | 285.88 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Melting Point | 240-242 °C (decomposes) | [2][5] |

| Solubility | Sparingly soluble in DMSO | |

| pKa | Approximately 5.68 |

Chemical Properties

The chemical behavior of 5,5-Dibromobarbituric acid is dictated by the presence of the barbiturate (B1230296) ring system and the two bromine atoms at the 5-position.

| Property | Description | Reference(s) |

| IUPAC Name | 5,5-dibromo-1,3-diazinane-2,4,6-trione | [1] |

| Synonyms | Dibromin, 5,5-Dibromopyrimidine-2,4,6(1H,3H,5H)-trione | [1][3] |

| Stability | Stable under normal conditions, but can be moisture-sensitive. | |

| Reactivity | The active methylene (B1212753) group of the parent barbituric acid is replaced by two bromine atoms, making it a useful intermediate in synthesis. It can undergo condensation reactions. For instance, it has been used in the synthesis of condensed pteridine (B1203161) systems by reacting with 4,5-diamino-pyrimidines in the presence of pyridine. | [2][5] |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis, purification, and analysis of 5,5-Dibromobarbituric acid.

Synthesis of 5,5-Dibromobarbituric Acid

The synthesis of 5,5-Dibromobarbituric acid is typically achieved through the direct bromination of barbituric acid. The following protocol is a representative method.

Reaction: Barbituric Acid → 5,5-Dibromobarbituric Acid

Materials:

-

Barbituric acid

-

Potassium bromide (KBr)

-

30% Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl, aqueous solution)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel and flask)

-

TLC plates

Procedure:

-

In a 100 mL round-bottom flask, prepare an aqueous solution of barbituric acid (0.001 mol) and potassium bromide (0.005 mol).

-

While stirring the mixture, add 30% hydrogen peroxide (0.02 mol) and 1 mL of aqueous HCl solution (0.005 mol).[4]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solid product is isolated by filtration.[4]

-

The crude product is then purified by recrystallization.

References

An In-depth Technical Guide to 5,5-Dibromobarbituric Acid

This technical guide provides a comprehensive overview of 5,5-Dibromobarbituric acid, tailored for researchers, scientists, and professionals in the field of drug development. This document details its chemical identifiers, physicochemical properties, and known applications, presenting data in a clear and accessible format.

Core Chemical Data and Identifiers

5,5-Dibromobarbituric acid is a halogenated derivative of barbituric acid. For ease of reference and accurate identification, its key identifiers and properties are summarized in the table below.

| Identifier Type | Value |

| CAS Number | 511-67-1 |

| IUPAC Name | 5,5-dibromo-1,3-diazinane-2,4,6-trione |

| Synonyms | 5,5-Dibromopyrimidine-2,4,6(1H,3H,5H)-trione, Dibromin |

| Molecular Formula | C₄H₂Br₂N₂O₃ |

| Molecular Weight | 285.88 g/mol |

| EC Number | 208-131-7 |

| PubChem CID | 94877 |

| InChI | InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) |

| InChIKey | AMATXUCYHHHHHB-UHFFFAOYSA-N |

| SMILES | C1(=O)C(C(=O)NC(=O)N1)(Br)Br |

| Melting Point | 240-242 °C (decomposes) |

| Physical State | Solid |

Experimental Protocols

General Synthesis of 5,5-Dibromobarbituric Acid

The synthesis is typically achieved through the reaction of barbituric acid with bromine.

-

Reactants : Barbituric acid and a brominating agent (e.g., liquid bromine).

-

Solvent : A suitable solvent such as glacial acetic acid is often used.

-

Procedure Outline :

-

Barbituric acid is dissolved or suspended in the chosen solvent.

-

The brominating agent is added, often cautiously due to the reactivity of bromine.

-

The reaction mixture is stirred, potentially with heating, for a duration sufficient to allow for the dibromination at the 5-position of the barbituric acid ring.

-

Upon completion of the reaction, the product, 5,5-Dibromobarbituric acid, may precipitate from the solution.

-

The solid product is then isolated by filtration, washed to remove impurities, and dried.

-

Applications and Logical Relationships

5,5-Dibromobarbituric acid is utilized in several areas of chemical and biological research. Its applications stem from its reactive nature as a chemical cross-linker and its biological activities.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of 5,5-Dibromobarbituric acid based on the bromination of barbituric acid.

Biological Activity

5,5-Dibromobarbituric acid has been shown to exhibit several biological effects. It has been identified as a potent inhibitor of ovary function, leading to reduced fertility.[1] Additionally, it has demonstrated the ability to inhibit the growth of cancer cells.[1] In cell culture studies, its application has been associated with a reduction in the production of reactive oxygen species and an improvement in metabolic disorders.[1] The precise molecular mechanisms underlying these activities are a subject for further research. Due to its biological effects, it is a compound of interest in drug development and biomedical research.

Safety and Handling

5,5-Dibromobarbituric acid is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 5,5-Dibromobarbituric Acid: Molecular Structure, IUPAC Name, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5-Dibromobarbituric acid, a halogenated derivative of barbituric acid. This document details its molecular structure, International Union of Pure and Applied Chemistry (IUPAC) nomenclature, and key physicochemical properties. Furthermore, a detailed experimental protocol for its synthesis is provided, catering to the needs of researchers in organic synthesis and drug development.

Molecular Structure and IUPAC Name

5,5-Dibromobarbituric acid is a heterocyclic organic compound with the chemical formula C₄H₂Br₂N₂O₃.[1] Structurally, it is based on a pyrimidine (B1678525) ring, with two bromine atoms substituted at the 5-position.

The IUPAC name for this compound is 5,5-dibromo-1,3-diazinane-2,4,6-trione .[2] An alternative, commonly used IUPAC name is 5,5-Dibromopyrimidine-2,4,6(1H,3H,5H)-trione . The compound is registered under the CAS Number 511-67-1.[1]

The molecular structure of 5,5-Dibromobarbituric acid is depicted below:

Physicochemical and Quantitative Data

A summary of the key quantitative data for 5,5-Dibromobarbituric acid is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₂Br₂N₂O₃ | [1] |

| Molecular Weight | 285.88 g/mol | [1] |

| CAS Number | 511-67-1 | [1] |

| Melting Point | 240-242 °C (decomposes) | [1] |

| Appearance | Solid | |

| SMILES | O=C1NC(=O)C(Br)(Br)C(=O)N1 | [1] |

| InChI | InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | [2] |

Experimental Protocols: Synthesis of 5,5-Dibromobarbituric Acid

The synthesis of 5,5-Dibromobarbituric acid is typically achieved through the direct bromination of barbituric acid. The following protocol is based on established methods for the halogenation of barbituric acid derivatives.[3]

Materials:

-

Barbituric acid

-

Liquid Bromine

-

Glacial Acetic Acid

-

Distilled Water

-

Ice

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend barbituric acid in a minimal amount of glacial acetic acid.

-

Addition of Bromine: While stirring the suspension, add a stoichiometric excess of liquid bromine dropwise from the dropping funnel. A molar ratio of at least 2:1 (bromine to barbituric acid) is recommended to ensure complete dibromination.

-

Reaction Conditions: After the addition of bromine is complete, gently heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water. This will precipitate the crude 5,5-Dibromobarbituric acid.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with copious amounts of cold distilled water to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Visualizing the Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the experimental workflow for the synthesis of 5,5-Dibromobarbituric acid.

Caption: Experimental workflow for the synthesis of 5,5-Dibromobarbituric acid.

References

discovery and history of barbituric acid derivatives

An In-depth Technical Guide on the Discovery and History of Barbituric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational science of barbituric acid and its derivatives. From the initial synthesis of the parent compound to the development of pharmacologically active agents that defined a new era in medicine, this document details the key scientific milestones. It includes detailed experimental protocols for the synthesis of seminal compounds, quantitative data on their physicochemical and pharmacological properties, and visualizations of their mechanism of action and historical development. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the core science of this important class of molecules.

Introduction

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants.[1] For decades, they were the cornerstone of treatment for anxiety, insomnia, and seizure disorders.[2] While their use has largely been superseded by benzodiazepines due to a more favorable safety profile, barbiturates remain in use for specific indications such as epilepsy, general anesthesia, and treatment of acute migraines.[1] The study of their history and synthesis provides fundamental insights into the principles of medicinal chemistry and pharmacology.

The Genesis of Barbiturates: A Historical Timeline

The journey of barbiturates began in the mid-19th century with the synthesis of the parent compound, barbituric acid, which itself is not pharmacologically active.[3][4] This discovery laid the groundwork for the subsequent development of a vast array of derivatives with profound effects on the central nervous system.[1]

The Discovery of Barbituric Acid by Adolf von Baeyer (1864)

In 1864, the German chemist Adolf von Baeyer first synthesized barbituric acid by condensing urea (B33335) with malonic acid.[4][5][6] There are several anecdotes regarding the origin of the name "barbituric acid." One popular story suggests that Baeyer named the compound in honor of Saint Barbara, as the discovery was made on her feast day.[1][7] Another story suggests the name is a combination of "Barbara" and "urea," after a woman he knew.[3] Von Baeyer's initial synthesis involved the reduction of alloxan (B1665706) dibromide.[3] Later, in 1879, the French chemist Édouard Grimaux improved the synthesis by using malonic acid, urea, and phosphorus oxychloride.[3]

The First Active Derivative: Barbital (Veronal) (1902)

It wasn't until 1902 that the first pharmacologically active barbiturate (B1230296) was discovered.[1] Working at Bayer, German scientists Emil Fischer and Joseph von Mering found that 5,5-diethylbarbituric acid was effective at inducing sleep in dogs.[1] This compound was subsequently marketed by Bayer in 1903 under the trade name Veronal.[8] Von Mering is said to have proposed the name "Veronal" because he considered Verona, Italy, to be a very peaceful place.[1][7]

The Advent of Phenobarbital (Luminal) (1912)

Following the success of Veronal, Bayer introduced another significant derivative, phenobarbital, in 1912 under the trade name Luminal.[1] Phenobarbital, or 5-ethyl-5-phenylbarbituric acid, proved to be a highly effective anticonvulsant in addition to its sedative-hypnotic properties.[1][9] Its discovery marked a major advancement in the treatment of epilepsy.[10]

Proliferation and Decline

Throughout the early to mid-20th century, over 2,500 barbiturates were synthesized, with about 50 of them being used in medicine.[1][5] However, by the 1950s, the potential for physical dependence and the significant risk of fatal overdose associated with barbiturates became increasingly recognized.[1] The development of the much safer benzodiazepines in the following decades led to a sharp decline in the prescription of barbiturates for anxiety and insomnia.[1]

Synthesis of Barbituric Acid Derivatives

The fundamental synthesis of barbiturates involves a condensation reaction between a derivative of malonic acid and urea. This reaction, a classic example of a condensation-cyclization, forms the core pyrimidine (B1678525) heterocycle of the barbiturate structure.

Detailed Experimental Protocols

The following protocols are provided for the synthesis of barbituric acid, barbital, and phenobarbital. These are intended for use by trained professionals in a laboratory setting.

Synthesis of Barbituric Acid

This protocol is adapted from the procedure described in Organic Syntheses.[3]

Materials:

-

Sodium metal: 11.5 g (0.5 gram atom)

-

Absolute ethanol: 500 cc

-

Diethyl malonate: 80 g (0.5 mole)

-

Urea (dry): 30 g (0.5 mole)

-

Concentrated hydrochloric acid (sp. gr. 1.18)

-

2-L round-bottom flask with reflux condenser

-

Calcium chloride tube

-

Oil bath

-

Büchner funnel

Procedure:

-

In a 2-L round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium in 250 cc of absolute ethanol.

-

To this sodium ethoxide solution, add 80 g of diethyl malonate.

-

Separately, dissolve 30 g of dry urea in 250 cc of hot (70°C) absolute ethanol.

-

Add the hot urea solution to the flask. Shake the mixture well.

-

Reflux the mixture for seven hours on an oil bath heated to 110°C. A white solid will separate rapidly.

-

After the reaction is complete, add 500 cc of hot (50°C) water to the reaction mixture.

-

Acidify the solution with concentrated hydrochloric acid (approx. 45 cc) until it is acidic to litmus (B1172312) paper. This will dissolve the precipitate.

-

Filter the resulting clear solution while hot to remove any impurities.

-

Cool the filtrate in an ice bath overnight to crystallize the barbituric acid.

-

Collect the white product on a Büchner funnel, wash with 50 cc of cold water, and dry in an oven at 105–110°C for three to four hours.

-

Yield: 46–50 g (72–78% of the theoretical amount).[3]

Synthesis of Barbital (5,5-Diethylbarbituric Acid)

This protocol is based on the condensation of diethyl diethylmalonate with urea.[8][11]

Materials:

-

Sodium metal: 16 g

-

Absolute ethanol: 300 g

-

Diethyl diethylmalonate: 50 g

-

Urea (pulverized and dried): 20 g

-

Concentrated hydrochloric acid

-

Autoclave

-

Filtration apparatus

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving 16 g of sodium in 300 g of absolute alcohol.

-

Cool the solution to room temperature and add 50 g of diethyl diethylmalonate.

-

Add 20 g of pulverized and carefully dried urea to the mixture and dissolve by gentle warming.

-

Heat the mixture in an autoclave at 108°C for 5 hours.

-

The precipitated sodium salt of diethylbarbituric acid is filtered and washed with alcohol.

-

Dissolve the sodium salt in water and acidify with concentrated hydrochloric acid to precipitate the free barbital.

-

Recrystallize the crude product from water.

-

Yield: 27.5 g. The purity can be further increased by recrystallization from 95% ethanol.[11]

Synthesis of Phenobarbital (5-Ethyl-5-phenylbarbituric Acid)

This synthesis involves the condensation of diethyl ethylphenylmalonate with urea.[1][5]

Materials:

-

Sodium methoxide (B1231860)

-

Urea (dry)

-

Diethyl ethylphenylmalonate

-

Ethanol

-

Reaction vessel with heating and stirring capabilities

-

Filtration and recrystallization apparatus

Procedure:

-

Prepare a solution of sodium methoxide in a suitable reaction vessel.

-

Add dry urea to the sodium methoxide solution.

-

Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.[1]

-

Heat the reaction mixture to drive the condensation and cyclization reaction.

-

After the reaction is complete, work up the mixture by acidification to precipitate the crude phenobarbital.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[1]

-

The synthesis using this method has been reported to yield up to 17.45% of the final product.[5]

Quantitative Data

The physicochemical and pharmacological properties of barbituric acid and its key derivatives are summarized in the tables below. These data are crucial for understanding their behavior in biological systems and for the development of new therapeutic agents.

Table 1: Physicochemical Properties of Barbituric Acid and Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 248 | 4.0 |

| Barbital | C₈H₁₂N₂O₃ | 184.19 | 183-185 | 7.8 |

| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.24 | 174-178 | 7.14 - 7.3 |

Data sourced from PubChem and other chemical databases.[12][13][14]

Table 2: Pharmacological Properties and Classification of Selected Barbiturates

| Drug | Classification | Onset of Action | Duration of Action | Primary Use(s) |

| Thiopental | Ultra-short-acting | 30-60 seconds | 5-15 minutes | Anesthesia induction |

| Pentobarbital | Short-acting | 10-15 minutes | 3-4 hours | Sedation, Hypnosis |

| Secobarbital | Short-acting | 10-15 minutes | 3-4 hours | Sedation, Hypnosis |

| Amobarbital | Intermediate-acting | 45-60 minutes | 6-8 hours | Sedation, Hypnosis |

| Butabarbital | Intermediate-acting | 45-60 minutes | 6-8 hours | Sedation, Insomnia |

| Phenobarbital | Long-acting | > 60 minutes | 10-12 hours | Anticonvulsant, Sedation |

Classification based on the duration of action.[15][16]

Mechanism of Action: Signaling Pathways

The primary mechanism of action of barbiturates is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor.[17] This action is distinct from that of benzodiazepines, which also target the GABAA receptor.

Barbiturates bind to a specific site on the GABAA receptor, increasing the duration of the opening of the chloride ion channel when GABA is bound.[17][18] This leads to a prolonged influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. This enhanced inhibition in the central nervous system is responsible for the sedative, hypnotic, and anticonvulsant effects of barbiturates.[12]

At higher concentrations, barbiturates can directly activate the GABAA receptor, even in the absence of GABA.[12] They also have effects on other neurotransmitter systems, including the inhibition of excitatory glutamate (B1630785) receptors (AMPA and kainate receptors), which contributes to their overall CNS depressant effects.[17]

Conclusion

The discovery and development of barbituric acid derivatives represent a pivotal chapter in the history of medicine. From von Baeyer's initial synthesis to the widespread clinical use of compounds like phenobarbital, these drugs have had a profound impact on the treatment of neurological and psychiatric disorders. While their use has diminished due to safety concerns, the study of barbiturates continues to provide valuable lessons in drug design, synthesis, and pharmacology. This guide has provided a detailed technical overview of their history, synthesis, and mechanism of action, intended to support the ongoing research and development efforts in the field of neuroscience and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. drugs.com [drugs.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. thaiscience.info [thaiscience.info]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. BARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 14. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. carolinacenterforrecovery.com [carolinacenterforrecovery.com]

- 16. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Barbiturate - Wikipedia [en.wikipedia.org]

- 18. GABAA receptor - Wikipedia [en.wikipedia.org]

Theoretical and Computational Deep Dive into 5,5-Dibromobarbituric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dibromobarbituric acid, a halogenated derivative of barbituric acid, serves as a versatile chemical intermediate and a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the theoretical and computational analysis of 5,5-dibromobarbituric acid, drawing upon experimental data and established computational methodologies for analogous compounds. While a dedicated, comprehensive computational study on 5,5-dibromobarbituric acid is not extensively reported in the reviewed literature, this document outlines the proposed computational workflows and presents available experimental data. This guide covers the molecule's structural properties, spectroscopic features, and electronic characteristics, offering a foundational resource for further research and application in drug design and materials science.

Introduction

Barbituric acid and its derivatives have long been a cornerstone in medicinal chemistry, primarily known for their effects on the central nervous system. The substitution at the C5 position of the pyrimidine (B1678525) ring is a critical determinant of their pharmacological and biological properties. 5,5-Dibromobarbituric acid, with two bromine atoms at this active site, presents a unique electronic and steric profile. It is utilized as a chemical cross-linker for immobilizing proteins and cells and has shown potential as an inhibitor of ovary function and cancer cell growth.[1] A thorough understanding of its molecular structure and electronic properties through theoretical and computational methods is crucial for elucidating its mechanism of action and for the rational design of novel derivatives.

This guide details the key theoretical studies and computational analyses applicable to 5,5-dibromobarbituric acid, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, Time-Dependent DFT (TD-DFT) for electronic spectra simulation, and advanced analyses such as Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) analysis.

Molecular Structure and Geometry Optimization

The foundational step in any computational analysis is the accurate determination of the molecule's three-dimensional structure. The crystal structure of a methanol (B129727) hemisolvate of 5,5-dibromobarbituric acid has been experimentally determined, providing valuable benchmark data for computational models.[2] In this structure, the pyrimidine rings adopt a C5-endo envelope conformation.[2]

Experimental Crystallographic Data

The experimentally determined bond lengths for 5,5-dibromobarbituric acid in its methanol hemisolvate crystal structure are presented in Table 1. A notable feature is the significant difference between the two C5–Br bond distances.[2]

Table 1: Experimental Bond Lengths for 5,5-Dibromobarbituric Acid [2]

| Bond | Length (Å) (Molecule A) | Length (Å) (Molecule B) |

| C5-Br(axial) | 1.973(8) | Not specified |

| C5-Br(equatorial) | Not specified | Not specified |

Note: The original study provides detailed crystallographic data for two molecules (A and B) in the asymmetric unit. The provided value is for the axial C5-Br bond in one of the molecules.

Computational Protocol for Geometry Optimization

A robust computational protocol for optimizing the geometry of 5,5-dibromobarbituric acid would involve Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

Experimental Protocol:

-

Initial Structure: The initial molecular geometry can be built using standard molecular modeling software or derived from the existing crystallographic data.

-

Computational Method: Geometry optimization should be performed using a DFT functional, such as B3LYP, which is known to provide reliable results for organic molecules.

-

Basis Set: A suitable basis set, such as 6-311++G(d,p), should be employed to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for halogenated compounds.[3][4]

-

Solvent Effects: To simulate a more realistic environment, solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Frequency Analysis: Following optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The logical workflow for this process is illustrated in the diagram below.

Caption: Workflow for Geometry Optimization.

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the molecular structure and bonding. Computational methods can be used to simulate these spectra, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR and FT-Raman)

FT-IR and FT-Raman spectroscopies probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonding arrangements.

Experimental Protocol for Vibrational Analysis:

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique.[5]

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 4000–100 cm⁻¹ range.[5]

-

Computational Simulation: Vibrational frequencies and intensities are calculated from the optimized geometry using the same DFT method and basis set.

-

Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is typically applied to improve agreement with experimental data.

-

Vibrational Assignment: The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions (e.g., stretching, bending, torsion).

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

-

Computational Simulation: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate NMR chemical shifts.[6] The calculated shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol).

-

Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (e.g., 200–800 nm).

-

Computational Simulation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.[7]

Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[8]

Caption: HOMO-LUMO Energy Gap Concept.

Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. |

| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Global electrophilic nature of the molecule. |

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 5,5-dibromobarbituric acid, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential, while the N-H protons will be areas of positive potential.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength.[9][10]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a crucial tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Experimental Protocol for Molecular Docking:

-

Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of 5,5-dibromobarbituric acid is generated and energy-minimized using the protocol described in Section 2.2.

-

Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations.[11] A grid box is defined around the active site of the receptor to guide the docking search.

-

Analysis of Results: The results are analyzed based on the binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Caption: General Workflow for Molecular Docking.

Conclusion

The theoretical and computational analysis of 5,5-dibromobarbituric acid provides a powerful framework for understanding its structure, reactivity, and potential biological activity. While comprehensive published computational data for this specific molecule is limited, the methodologies outlined in this guide, based on studies of closely related barbiturates, offer a clear roadmap for future research. By combining DFT-based calculations for geometry and spectroscopy with advanced analyses like MEP, NBO, and molecular docking, researchers can gain deep insights into the properties of 5,5-dibromobarbituric acid, facilitating its application in drug development and materials science. The availability of experimental crystal structure data provides a solid foundation for validating and refining these computational models.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 7. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

solubility of 5,5-Dibromobarbituric acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 5,5-Dibromobarbituric acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of crystalline compounds, which can be readily adapted for 5,5-Dibromobarbituric acid.

Physicochemical Properties

5,5-Dibromobarbituric acid (CAS No. 511-67-1) is a halogenated derivative of barbituric acid.[1][2][3] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₂Br₂N₂O₃ |

| Molecular Weight | 285.88 g/mol |

| Melting Point | 240-242 °C (lit.) |

| Appearance | White to off-white powder or crystals |

Solubility Data

Specific quantitative solubility data for 5,5-Dibromobarbituric acid in a range of solvents is not extensively reported in the available literature. However, some qualitative information can be inferred from supplier documentation.

| Solvent | Temperature (°C) | Solubility | Notes |

| Ethanol | Not Specified | Soluble | A supplier notes a clear solution is formed at a concentration of 50 mg/mL, suggesting good solubility.[3] |

| Water | Not Specified | No Information Available | - |

| Other Organic Solvents | Not Specified | No Information Available | - |

The study of various barbituric acid derivatives suggests that their solubility is influenced by the polarity of the solvent and the nature of the substituents on the barbituric acid ring. For instance, the solubility of some derivatives has been determined in ethanol-water solvent systems.[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the determination of the thermodynamic solubility of a crystalline compound like 5,5-Dibromobarbituric acid using the shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.

Objective: To determine the equilibrium solubility of 5,5-Dibromobarbituric acid in a given solvent at a specific temperature.

Materials:

-

5,5-Dibromobarbituric acid (crystalline solid)

-

Solvent of interest (e.g., water, ethanol, acetone, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5,5-Dibromobarbituric acid to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Quantify the concentration of 5,5-Dibromobarbituric acid in the diluted sample using a pre-validated analytical method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of 5,5-Dibromobarbituric acid in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor)

-

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for determining the solubility of 5,5-Dibromobarbituric acid.

References

Stability and Storage of 5,5-Dibromobarbituric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5,5-Dibromobarbituric acid. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. This document outlines the known stability profile, provides detailed experimental protocols for stability assessment, and presents potential degradation pathways based on the chemical properties of the barbiturate (B1230296) ring and halogenated organic compounds.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of 5,5-Dibromobarbituric acid is essential for comprehending its stability.

| Property | Value |

| Molecular Formula | C₄H₂Br₂N₂O₃ |

| Molecular Weight | 285.88 g/mol |

| Melting Point | 240-242 °C (decomposes) |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, sparingly soluble in water. |

Stability Profile and Storage Conditions

5,5-Dibromobarbituric acid is a moderately stable compound under controlled conditions. However, its stability is influenced by several factors, including moisture, temperature, light, and pH.

General Stability

Under recommended storage conditions, 5,5-Dibromobarbituric acid is considered stable.[1] However, it is susceptible to degradation in the presence of moisture and at elevated temperatures. The presence of two bromine atoms at the C-5 position of the barbiturate ring influences its electronic properties and potential degradation pathways.

Recommended Storage Conditions

To ensure the long-term stability and integrity of 5,5-Dibromobarbituric acid, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature ranges vary from room temperature to 2-8°C. For long-term storage, refrigeration (2-8°C) is advisable.[2][3][4][5] | Minimizes thermal degradation and potential side reactions. |

| Humidity | Keep in a tightly sealed container in a dry environment. The compound is moisture-sensitive.[2][5] | Prevents hydrolysis of the barbiturate ring. |

| Light | Store in a light-resistant container. | Protects against potential photolytic degradation. |

| Inert Atmosphere | For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered. | Prevents oxidative degradation. |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases.[1] | Avoids potential chemical reactions that could degrade the compound. |

Potential Degradation Pathways

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for barbiturates, typically involving the opening of the pyrimidine (B1678525) ring. In acidic or alkaline conditions, the amide bonds are susceptible to cleavage.

Thermal Degradation

At elevated temperatures, 5,5-Dibromobarbituric acid is expected to decompose. Thermal degradation of brominated organic compounds often proceeds via the elimination of hydrogen bromide (HBr) and subsequent rearrangement or fragmentation.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. For brominated compounds, a common photolytic pathway is the homolytic cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of 5,5-Dibromobarbituric acid, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. The following protocols outline a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Experimental Workflow

Forced Degradation Protocols

Objective: To generate potential degradation products of 5,5-Dibromobarbituric acid under various stress conditions.

Materials:

-

5,5-Dibromobarbituric acid

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

pH meter

-

HPLC system with UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 5,5-Dibromobarbituric acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Heat the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 0.1 N NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

Neutralize the solution with 0.1 N HCl.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place a known amount of solid 5,5-Dibromobarbituric acid in an oven at 105°C for 48 hours.

-

Dissolve the stressed solid in the solvent to obtain a final concentration of 0.1 mg/mL.

-

-

Photolytic Degradation:

-

Expose a solution of 5,5-Dibromobarbituric acid (0.1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

-

-

Analysis:

-

Analyze all the stressed samples and a control (unstressed) sample by the developed HPLC method.

-

The chromatograms should be examined for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

-

HPLC Method Parameters (Example)

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 3) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis scan (e.g., 210-250 nm) |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Conclusion

The stability of 5,5-Dibromobarbituric acid is a critical factor for its effective use in scientific research and drug development. While generally stable under recommended storage conditions, it is susceptible to degradation by moisture, heat, and light. Adherence to proper storage protocols, including maintaining a cool, dry, and dark environment, is essential to preserve its chemical integrity. The provided experimental protocols for forced degradation studies offer a robust framework for developing a stability-indicating analytical method, which is indispensable for accurately assessing the stability of 5,5-Dibromobarbituric acid and for the identification of potential degradation products. Further research to elucidate the precise kinetics and mechanisms of its degradation will provide a more complete understanding of its stability profile.

References

- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Barbituric acid - Wikipedia [en.wikipedia.org]

Acidity and pKa Values of 5,5-Disubstituted Barbituric Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acidity and pKa values of 5,5-disubstituted barbituric acids. These compounds are a significant class of central nervous system (CNS) depressants, and their pharmacological activity is intrinsically linked to their physicochemical properties, particularly their acidity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Introduction to Barbituric Acid Acidity

Barbituric acid itself is a weak acid with a pKa of approximately 4.01.[1] This acidity is attributed to the reactive hydrogen atoms at the C5 position, which are activated by the adjacent carbonyl groups, and the lactam-lactim tautomerism involving the amide groups. However, for barbiturates to exhibit pharmacological activity as CNS depressants, they must be substituted at the C5 position with two alkyl or aryl groups.[2] This disubstitution is crucial for their activity, as the parent compound, barbituric acid, is not pharmacologically active.[3]

The introduction of two substituents at the C5 position removes the acidic protons at this carbon, and the acidity of these derivatives is then due to the dissociation of a proton from one of the nitrogen atoms in the pyrimidine (B1678525) ring.[2] This results in a significant decrease in acidity, with the pKa values of 5,5-disubstituted barbituric acids typically falling in the range of 7 to 8.[4] This specific pKa range is critical for their therapeutic effect, as it allows for a suitable balance between the ionized and non-ionized forms at physiological pH, which is necessary for crossing the blood-brain barrier.[4]

Quantitative Data: pKa Values of 5,5-Disubstituted Barbituric Acids

The following table summarizes the pKa values for several common 5,5-disubstituted barbituric acids. These values are crucial for understanding the structure-activity relationships (SAR) within this class of compounds.

| Compound Name | R1 Substituent | R2 Substituent | pKa Value |

| Barbital | Ethyl | Ethyl | 7.43[5] |

| Phenobarbital | Ethyl | Phenyl | 7.41[6] |

| Pentobarbital | Ethyl | 1-Methylbutyl | 8.11[7][8][9][10] |

| Secobarbital | Allyl | 1-Methylbutyl | 7.80[11], 7.81 (Predicted) |

| Amobarbital | Ethyl | Isopentyl | 8.0[12], 7.84[13] |

| Butabarbital | Ethyl | sec-Butyl | 8.48 (Predicted) |

| 5-methyl-5-phenylbarbituric acid | Methyl | Phenyl | 8.01 (Predicted)[14] |

Experimental Protocols

The determination of pKa values and the synthesis of 5,5-disubstituted barbituric acids are fundamental procedures in their study. Below are detailed methodologies for these key experiments.

Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and accurate method for determining the pKa of weak acids like barbiturates. The procedure involves titrating a solution of the barbituric acid derivative with a strong base and monitoring the change in pH.

Materials and Equipment:

-

Calibrated pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

The 5,5-disubstituted barbituric acid sample

-

Solvent (e.g., water or a water-ethanol mixture for less soluble compounds)

-

Potassium chloride (KCl) solution to maintain constant ionic strength

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the barbituric acid derivative and dissolve it in a specific volume of the chosen solvent in a beaker. If the compound is not readily soluble in water, a co-solvent like ethanol (B145695) can be used. Add KCl solution to maintain a constant ionic strength.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the sample solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.

UV-Vis Spectrophotometry for pKa Determination

This method is based on the principle that the ionized and non-ionized forms of a molecule have different ultraviolet-visible absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

Stock solution of the barbituric acid derivative in a suitable solvent (e.g., ethanol or methanol)

Procedure:

-

Preparation of Solutions: Prepare a series of solutions of the barbituric acid derivative in different buffer solutions covering a range of pH values around the estimated pKa. The final concentration of the barbiturate (B1230296) should be constant across all solutions.

-

Spectral Measurement: For each solution, record the UV-Vis spectrum over a relevant wavelength range to identify the isosbestic point(s) and the wavelengths of maximum absorbance for the acidic and basic forms.

-

Absorbance Readings: Measure the absorbance of each solution at a wavelength where the difference in absorbance between the ionized and non-ionized forms is maximal.

-

Data Analysis: Plot the absorbance versus the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

Synthesis of 5,5-Disubstituted Barbituric Acids

The most common method for synthesizing 5,5-disubstituted barbituric acids is through the condensation of a disubstituted malonic ester with urea (B33335) in the presence of a strong base.

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Diethyl malonate (or other malonic esters)

-

Alkyl or aryl halides (for substitution)

-

Sodium ethoxide (or another strong base)

-

Urea

-

Ethanol (absolute)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Disubstitution of Malonic Ester: In a round-bottom flask, dissolve diethyl malonate in absolute ethanol. Add sodium ethoxide to the solution to form the enolate. To this, add the first alkyl or aryl halide and reflux the mixture. After the first substitution is complete, repeat the process with the second alkyl or aryl halide to obtain the 5,5-disubstituted malonic ester.

-

Condensation with Urea: To the disubstituted malonic ester in ethanol, add urea and sodium ethoxide. Reflux the reaction mixture. During this step, a condensation reaction occurs, leading to the formation of the sodium salt of the barbituric acid derivative.

-

Acidification and Isolation: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the resulting solid in water and acidify with hydrochloric acid to precipitate the 5,5-disubstituted barbituric acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Mandatory Visualizations

GABA-A Receptor Signaling Pathway Modulation by Barbiturates

The primary mechanism of action of 5,5-disubstituted barbiturates is the potentiation of the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates this signaling pathway.

Caption: GABA-A receptor modulation by barbiturates.

Experimental Workflow for pKa Determination by Potentiometric Titration

The following diagram outlines the logical flow of an experiment to determine the pKa of a 5,5-disubstituted barbituric acid using potentiometric titration.

Caption: Workflow for potentiometric pKa determination.

Logical Relationship of Barbiturate Structure, Acidity, and Activity

The relationship between the chemical structure of 5,5-disubstituted barbiturates, their resulting acidity (pKa), and their pharmacological activity is a key concept in their drug design. This diagram illustrates this logical connection.

Caption: Structure-acidity-activity relationship.

References

- 1. Barbituric acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentobarbital | C11H18N2O3 | CID 4737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. medcentral.com [medcentral.com]

- 7. lookchem.com [lookchem.com]

- 8. Pentobarbital CAS#: 76-74-4 [amp.chemicalbook.com]

- 9. 76-74-4 CAS MSDS (Pentobarbital) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Pentobarbital CAS#: 76-74-4 [m.chemicalbook.com]

- 11. Secobarbital | C12H18N2O3 | CID 5193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Amobarbital [drugfuture.com]

- 13. DETAILS [inbirg.com]

- 14. 5-methyl-5-phenylbarbituric acid CAS#: 76-94-8 [amp.chemicalbook.com]

Methodological & Application

The Versatility of 5,5-Dibromobarbituric Acid in Organic Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals